1,1'-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene
Overview
Description
1,1’-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two 4-methoxyphenyl groups attached to an ethene moiety, which is further connected to two benzene rings. The compound’s molecular formula is C28H24O2, and it is often utilized in scientific research due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxybenzaldehyde and benzene derivatives.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with benzene derivatives in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate compound.
Dehydration: The intermediate compound is then subjected to a dehydration reaction, often using a dehydrating agent like sulfuric acid or phosphorus pentoxide, to form the final product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Catalytic Processes: Utilizing catalysts such as palladium or platinum to enhance the reaction rate and selectivity.
Solvent Selection: Choosing appropriate solvents like toluene or dichloromethane to dissolve reactants and facilitate the reaction.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,1’-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-methoxyphenyl)ethyne: Similar structure but with a triple bond instead of a double bond.
1,2-Bis(4-methoxyphenyl)ethane: Similar structure but with a single bond instead of a double bond.
4,4’-Dimethoxystilbene: Similar structure but with different substituents on the benzene rings.
Uniqueness
1,1’-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene is unique due to its specific arrangement of methoxyphenyl groups and ethene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-methoxy-4-[2-(4-methoxyphenyl)-1,2-diphenylethenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O2/c1-29-25-17-13-23(14-18-25)27(21-9-5-3-6-10-21)28(22-11-7-4-8-12-22)24-15-19-26(30-2)20-16-24/h3-20H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCRDTOTGDVNJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735388 | |
Record name | 1,1'-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68578-78-9 | |
Record name | 1,1'-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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